ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furfural derivative.
Aniline Derivative Addition: The aniline derivative is added through a nucleophilic substitution reaction.
Final Condensation: The final product is obtained through a condensation reaction involving the thiophene and furan rings, facilitated by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- **Ethyl 2-(4-ethylanilino)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate is unique due to the presence of both a thiophene and a furan ring, as well as the specific substitution pattern on the aniline derivative. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S2/c1-3-17-10-12-18(13-11-17)27-25-23(26(29)30-4-2)24(28)21(33-25)16-19-14-15-22(31-19)32-20-8-6-5-7-9-20/h5-16,28H,3-4H2,1-2H3/b21-16-,27-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRASORZOJCTTKC-DKKQIOCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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